molecular formula C23H18ClN5O2S B11257052 8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one

8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B11257052
M. Wt: 463.9 g/mol
InChI Key: SDJRGEOVOXSBCZ-UHFFFAOYSA-N
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Description

8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that belongs to the class of phenyl-1,3-oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxazole ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like chlorine, nitric acid, or sulfuric acid.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE include:

Uniqueness

What sets 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H18ClN5O2S

Molecular Weight

463.9 g/mol

IUPAC Name

8-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one

InChI

InChI=1S/C23H18ClN5O2S/c1-13-7-9-15(10-8-13)29-20-19(21(30)26-12-25-20)28-23(29)32-11-18-14(2)31-22(27-18)16-5-3-4-6-17(16)24/h3-10,12H,11H2,1-2H3,(H,25,26,30)

InChI Key

SDJRGEOVOXSBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=C(OC(=N4)C5=CC=CC=C5Cl)C

Origin of Product

United States

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